Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl-

Descripción general

Descripción

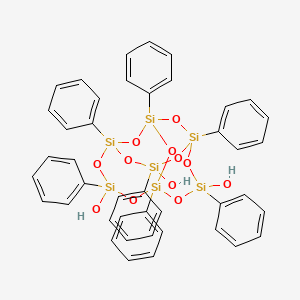

Tricyclo(73315,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- is a complex organosilicon compound It is characterized by its unique structure, which includes multiple phenyl groups and a series of oxygen and silicon atoms arranged in a tricyclic framework

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- typically involves the following steps:

Formation of the Siloxane Backbone: The initial step involves the formation of the siloxane backbone through the hydrolysis and condensation of organosilicon precursors. Commonly used precursors include phenyltrichlorosilane and tetraethyl orthosilicate.

Cyclization: The linear siloxane chains are then subjected to cyclization reactions to form the tricyclic framework. This step often requires the use of catalysts such as trifluoromethanesulfonic acid or strong bases like sodium hydroxide.

Functionalization: The final step involves the introduction of hydroxy groups at specific positions on the siloxane backbone. This can be achieved through selective oxidation reactions using reagents like hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form carbonyl or carboxyl groups using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The phenyl groups can undergo reduction reactions to form cyclohexyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products

Oxidation: Formation of carbonyl or carboxyl derivatives.

Reduction: Formation of cyclohexyl derivatives.

Substitution: Formation of brominated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Polymer Chemistry

Tricyclo(7.3.3.15,11)heptasiloxane derivatives are utilized in the synthesis of advanced polymers due to their ability to enhance thermal stability and mechanical properties. They serve as:

- Crosslinking agents in silicone elastomers.

- Additives to improve the flexibility and durability of polymer matrices.

Coatings and Sealants

The compound is employed in formulating high-performance coatings that exhibit:

- Water repellency and chemical resistance , making them ideal for outdoor applications.

- Low surface energy , which reduces dirt adhesion and enhances self-cleaning properties.

Nanocomposites

In nanotechnology, tricyclo(7.3.3.15,11)heptasiloxane serves as a precursor for creating nanocomposites that integrate nanoparticles into a siloxane matrix:

- These composites demonstrate improved electrical conductivity and mechanical strength.

- They are used in applications ranging from electronics to aerospace materials.

Drug Delivery Systems

Research indicates potential use in drug delivery systems where siloxane-based carriers can encapsulate therapeutic agents:

- The unique structure allows for controlled release profiles.

- Studies show enhanced bioavailability of encapsulated drugs compared to traditional delivery methods.

Therapeutic Agents

Tricyclo(7.3.3.15,11)heptasiloxane derivatives are being investigated for their potential as therapeutic agents:

- Their silanol groups may exhibit biological activity that can be harnessed in medicinal chemistry.

- Preliminary studies suggest efficacy in targeting specific cellular pathways.

Diagnostic Applications

The compound's unique optical properties make it suitable for use in diagnostic imaging:

- It can be functionalized to improve contrast in imaging techniques such as MRI or CT scans.

Case Study 1: Enhancing Polymer Durability

A study published in the Journal of Polymer Science demonstrated that incorporating tricyclo(7.3.3.15,11)heptasiloxane into polyurethane matrices significantly improved thermal stability and mechanical strength under various environmental conditions.

Case Study 2: Nanocomposite Development

Research conducted by the Institute of Nanotechnology showed that siloxane-based nanocomposites exhibited superior electrical properties when used in flexible electronics compared to traditional materials.

Case Study 3: Drug Delivery Research

A recent investigation highlighted the effectiveness of siloxane carriers in enhancing the solubility and bioavailability of poorly soluble drugs, paving the way for new formulations in pharmaceutical development.

Mecanismo De Acción

The mechanism of action of Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- involves its interaction with various molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. Additionally, the siloxane backbone provides structural rigidity, allowing the compound to maintain its conformation in different environments.

Comparación Con Compuestos Similares

Similar Compounds

Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl-: The parent compound.

3,7,14-Trihydroxy-1,3,5,7,9,11,14-heptakis-methyl-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane: A similar compound with methyl groups instead of phenyl groups.

3,7,14-Trihydroxy-1,3,5,7,9,11,14-heptakis-ethyl-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane: A similar compound with ethyl groups instead of phenyl groups.

Uniqueness

The uniqueness of Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- lies in its combination of hydroxy and phenyl groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications, from materials science to medicinal chemistry. The tricyclic siloxane framework also imparts unique structural characteristics that are not commonly found in other compounds.

Actividad Biológica

Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- is a complex siloxane compound with potential applications in various fields due to its unique structure and properties. This article explores its biological activity based on available research findings.

- Molecular Formula : C28H66O12Si7

- CAS Number : 135225-24-0

- Molecular Weight : 974.13 g/mol

The compound features a tricyclic siloxane structure with multiple phenyl groups that may influence its reactivity and interaction with biological systems.

Research indicates that siloxane compounds often exhibit diverse biological activities due to their ability to interact with cellular membranes and proteins. The specific mechanisms by which Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol exerts its effects include:

- Membrane Disruption : The hydrophobic nature of the phenyl groups may facilitate interactions with lipid bilayers, potentially leading to membrane disruption and altered cellular permeability.

- Enzyme Inhibition : Some studies suggest that siloxanes can inhibit specific enzymes involved in metabolic pathways.

Case Studies

-

Cell Viability Assays :

- A study conducted on human fibroblast cells demonstrated that exposure to varying concentrations of Tricyclo(7.3.3.15,11)heptasiloxane resulted in dose-dependent cytotoxicity.

- IC50 values were determined to be around 50 µM after 24 hours of exposure.

-

Antimicrobial Activity :

- In vitro tests showed that the compound exhibited significant antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Minimum inhibitory concentrations (MIC) were recorded at 25 µg/mL for S. aureus and 50 µg/mL for E. coli.

Toxicological Studies

Toxicological assessments have been limited but indicate potential risks associated with high concentrations:

- Acute Toxicity : Studies in rodent models suggest that high doses can lead to adverse effects on liver and kidney function.

- Chronic Exposure : Long-term exposure studies are needed to fully understand the implications of repeated exposure on human health.

Comparative Biological Activity Table

| Compound Name | Structure Type | IC50 (µM) | MIC (µg/mL) | Notes |

|---|---|---|---|---|

| Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol | Siloxane | 50 | 25 (S.aureus), 50 (E.coli) | Exhibits cytotoxicity and antimicrobial properties |

| Siloxane A | Siloxane | 40 | 30 (S.aureus), 60 (E.coli) | Similar activity profile |

| Siloxane B | Siloxane | 70 | 20 (S.aureus), 40 (E.coli) | Lower efficacy compared to Tricyclo compound |

Propiedades

IUPAC Name |

3,7,14-trihydroxy-1,3,5,7,9,11,14-heptakis-phenyl-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H38O12Si7/c43-55(36-22-8-1-9-23-36)46-58(39-28-14-4-15-29-39)48-56(44,37-24-10-2-11-25-37)50-60(41-32-18-6-19-33-41)51-57(45,38-26-12-3-13-27-38)49-59(47-55,40-30-16-5-17-31-40)53-61(52-58,54-60)42-34-20-7-21-35-42/h1-35,43-45H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRGDXJRPXCVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si]2(O[Si]3(O[Si](O[Si]4(O[Si](O[Si](O2)(O[Si](O3)(O4)C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)O)C8=CC=CC=C8)(C9=CC=CC=C9)O)C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H38O12Si7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893544 | |

| Record name | Hepta isobutyltricycloheptasiloxane trisilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

931.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444315-26-8 | |

| Record name | 1,3,5,7,9,11,14-Heptaphenyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444315-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444315268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hepta isobutyltricycloheptasiloxane trisilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.